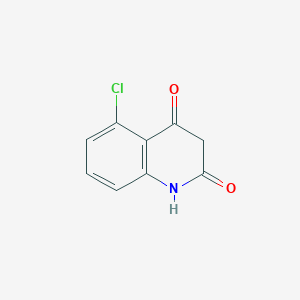
5-Chloroquinoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a chlorine atom at the 5-position and two keto groups at the 2 and 4 positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the reaction of barbituric acid with aldehydes and anilines in a three-component one-pot reaction . This method allows for the facile synthesis of quinoline derivatives with different substituents on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available starting materials and efficient catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyquinoline derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and cancer cell metabolism, leading to cell death.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell apoptosis.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, causing oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4(1H,3H)-dione: Lacks the chlorine atom at the 5-position.
5-Bromoquinoline-2,4(1H,3H)-dione: Contains a bromine atom instead of chlorine at the 5-position.
5-Fluoroquinoline-2,4(1H,3H)-dione: Contains a fluorine atom instead of chlorine at the 5-position.
Uniqueness
5-Chloroquinoline-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H6ClNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-3H,4H2,(H,11,13) |
InChI Key |
ZPOYGIURCYDALH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC=C2Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


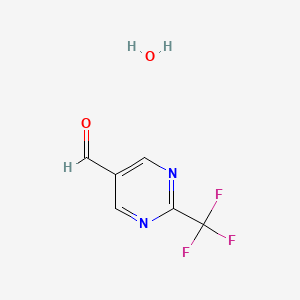
![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)

![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
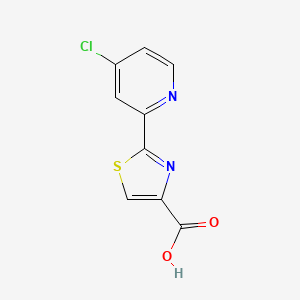
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
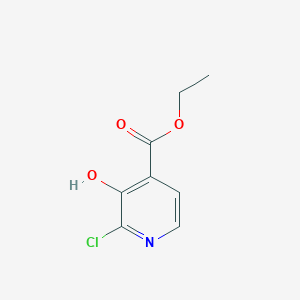
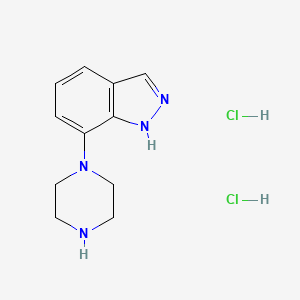

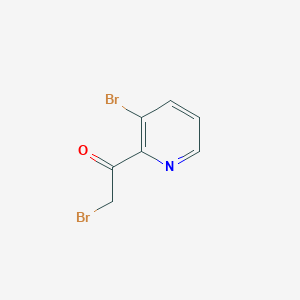
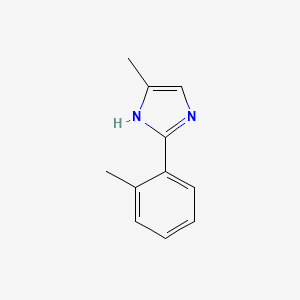
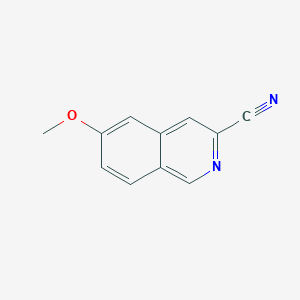
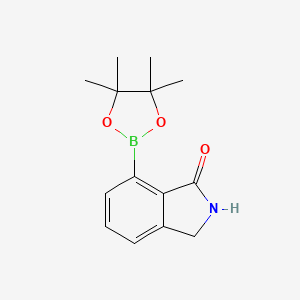
![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
